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Compound of Interest

Compound Name: 3-Pyridinebutanal

Cat. No.: B132346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Pyridinebutanal (also known as 4-(pyridin-3-yl)butanal). Due to the limited availability of direct

experimental spectra for this specific compound in public databases, this guide presents a

combination of predicted data based on established spectroscopic principles and experimental

data from closely related structural analogs. This approach offers valuable insights for the

characterization and analysis of 3-Pyridinebutanal in a research and development setting.

Molecular Structure and Properties
IUPAC Name: 4-(pyridin-3-yl)butanal

Common Name: 3-Pyridinebutanal

CAS Number: 145912-93-2

Molecular Formula: C₉H₁₁NO

Molecular Weight: 149.19 g/mol

Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for 3-
Pyridinebutanal and its structural analogs.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 3-Pyridinebutanal (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.8 t 1H -CHO

~8.5 m 2H Pyridine H-2, H-6

~7.5 m 1H Pyridine H-4

~7.2 m 1H Pyridine H-5

~2.8 t 2H -CH₂-CHO

~2.5 t 2H Pyridine-CH₂-

~2.0 p 2H -CH₂-CH₂-CH₂-

Table 2: Predicted ¹³C NMR Data for 3-Pyridinebutanal (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~202 -CHO

~150 Pyridine C-2

~148 Pyridine C-6

~138 Pyridine C-4

~136 Pyridine C-3

~123 Pyridine C-5

~43 -CH₂-CHO

~32 Pyridine-CH₂-

~25 -CH₂-CH₂-CH₂-
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Note: Predicted chemical shifts are based on the analysis of related structures and standard

NMR prediction software. Actual experimental values may vary.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 3-Pyridinebutanal

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Weak Aromatic C-H stretch

~2930, ~2850 Medium Aliphatic C-H stretch

~2720 Weak Aldehydic C-H stretch

~1725 Strong C=O stretch (aldehyde)

~1580, ~1480, ~1430 Medium-Weak
Pyridine ring C=C and C=N

stretches

~1450 Medium CH₂ bend

~710 Strong Pyridine ring out-of-plane bend

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 3-Pyridinebutanal (Electron

Ionization)

m/z Relative Intensity Assignment

149 Moderate [M]⁺ (Molecular Ion)

120 Strong [M - CHO]⁺

106 Moderate [M - C₃H₅O]⁺

93 Very Strong
[C₅H₄NCH₂]⁺ (tropylium-like

ion)

78 Moderate [C₅H₄N]⁺ (pyridyl cation)
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Pyridinebutanal in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a spectral width of approximately 16

ppm.

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Process the data with an exponential window function and Fourier transform.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Use a spectral width of approximately 220 ppm.

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

IR Spectroscopy
Sample Preparation: Prepare a thin film of neat 3-Pyridinebutanal between two potassium

bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, dissolve a small amount of the

sample in a suitable solvent (e.g., chloroform) and deposit it onto a salt plate, allowing the

solvent to evaporate.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Acquisition:

Record the spectrum over the range of 4000-400 cm⁻¹.

Average at least 16 scans to improve the signal-to-noise ratio.

Perform a background correction using the empty salt plates or the pure solvent.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of 3-Pyridinebutanal in a volatile solvent

(e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through

a gas chromatograph (GC-MS).

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Acquisition:

Use a standard electron energy of 70 eV for ionization.

Scan a mass range of approximately m/z 40-200.

The fragmentation pattern will be recorded and plotted as relative intensity versus mass-

to-charge ratio.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

compound like 3-Pyridinebutanal.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Pyridinebutanal: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b132346#spectroscopic-data-for-3-pyridinebutanal-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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